molecular formula C15H12N4O2 B11980590 N'-(3-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(3-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11980590
M. Wt: 280.28 g/mol
InChI Key: HFTWXADXLKLQSY-QGMBQPNBSA-N
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Description

N’-(3-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole ring and a hydrazide group. It has been studied for its biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(3-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield quinones, while reduction of the imine group would yield amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-(3-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide exerts its effects involves its interaction with specific molecular targets. For example, it can bind to proteins and enzymes, altering their activity and leading to therapeutic effects. The compound’s hydrazide group is particularly important for its ability to form stable complexes with metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific structure, which combines a benzimidazole ring with a hydrazide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C15H12N4O2/c20-12-3-1-2-10(6-12)8-18-19-15(21)11-4-5-13-14(7-11)17-9-16-13/h1-9,20H,(H,16,17)(H,19,21)/b18-8+

InChI Key

HFTWXADXLKLQSY-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC3=C(C=C2)N=CN3

Origin of Product

United States

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